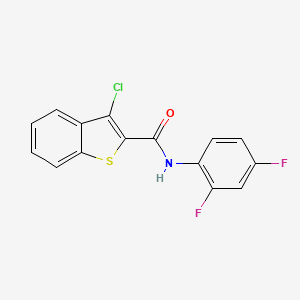![molecular formula C18H20N6O2 B5527059 N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by the presence of multiple heterocyclic frameworks, including 1,2,4-triazole and 1,2,4-oxadiazole moieties. These frameworks are known for their versatile chemical and physical properties, making them of interest in various scientific research areas, particularly in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar bi-heterocyclic compounds involves multi-step processes, starting from basic heterocyclic amine precursors. For instance, a novel series of bi-heterocyclic propanamides was synthesized through S-substitution and subsequent reactions with electrophiles in a basic aqueous medium, utilizing DMF and LiH as a base and activator, showcasing the complex synthetic routes employed for such compounds (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS, providing detailed insights into their chemical composition and structure. For example, various studies have detailed the confirmation of structures through these methods, demonstrating the complexity and diversity of molecular frameworks achievable (Yao et al., 2022).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Tumosienė et al. (2012) focuses on the synthesis of azole derivatives, including the synthesis of 1,3,4-oxadiazoles and their antibacterial activity against Rhizobium radiobacter. Although the specific compound N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not mentioned, the research highlights the broader context of azole derivatives' potential in developing antibacterial agents Tumosienė et al., 2012.
Antiepileptic Activity
Another study by Rajak et al. (2013) explores the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. This research provides insights into the structural-activity relationships among test compounds and highlights the importance of the oxadiazole moiety in the development of potential antiepileptic drugs Rajak et al., 2013.
Microwave-Assisted Synthesis
Dürüst and Karakuş (2017) report on the microwave-assisted synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, demonstrating a method to efficiently create a series of 1,2,3-triazole derivatives. This study illustrates the utility of microwave-assisted synthesis in generating compounds that might share structural similarities with the chemical , underscoring the technique's relevance in modern organic synthesis Dürüst & Karakuş, 2017.
Synthesis of 1,5-Disubstituted 3-Amino-1H-1,2,4-Triazoles
Research by Wong et al. (2013) presents a safe synthesis method for 1,5-disubstituted 3-amino-1H-1,2,4-triazoles from 1,3,4-oxadiazolium hexafluorophosphates. This work highlights a scalable protocol with a broad scope, potentially applicable to the synthesis of related compounds, emphasizing the importance of such methodologies in creating diverse triazole derivatives Wong et al., 2013.
Propriétés
IUPAC Name |
N-[cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-24-18(19-11-20-24)16(12-7-8-12)21-14(25)9-10-15-22-17(23-26-15)13-5-3-2-4-6-13/h2-6,11-12,16H,7-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZYQQDVLLEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2CC2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)


![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)